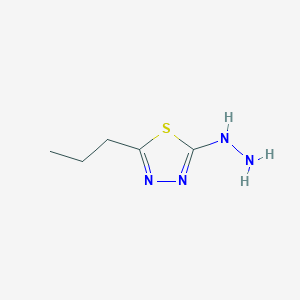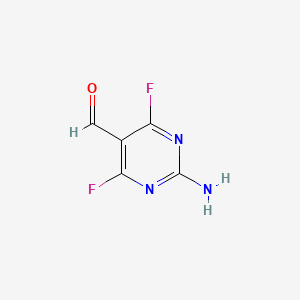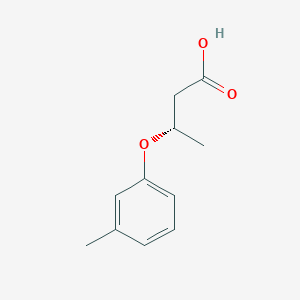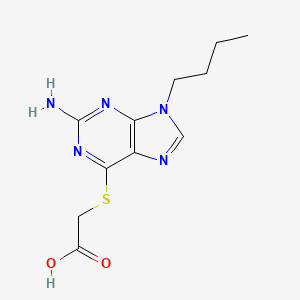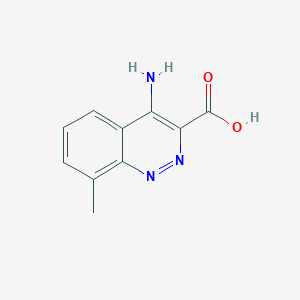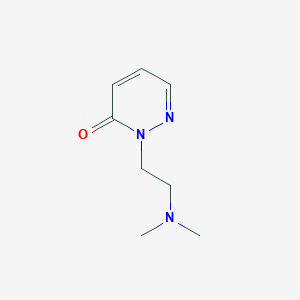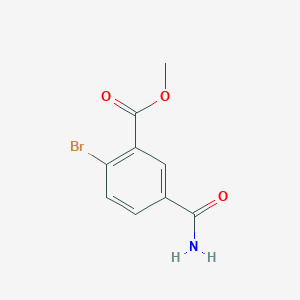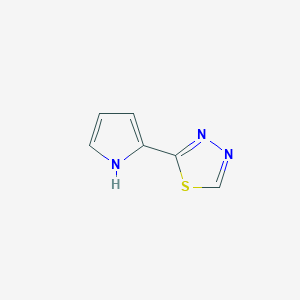
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyrrole ring and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminopyrrole with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
2-(1H-pyrrol-2-yl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-(1H-pyrrol-2-yl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazine: Features a thiadiazine ring, which can influence its biological activity and chemical behavior.
Uniqueness: 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole is unique due to the presence of both a pyrrole and a thiadiazole ring, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C6H5N3S |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h1-4,7H |
Clé InChI |
JRWVZJFYWJPHTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
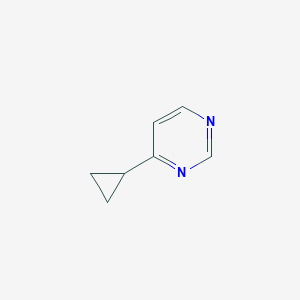
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)

